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Compound of Interest

Compound Name: 4-Methoxy-2-nitro-biphenyl

Cat. No.: B095078

Abstract

This technical guide provides an in-depth analysis of the spectroscopic characteristics of 4-
Methoxy-2-nitro-biphenyl (CAS No: 16098-16-1, Molecular Formula: C13H11:NO3).[1][2]
Designed for researchers and professionals in drug development and chemical synthesis, this
document synthesizes predictive data and established principles of spectroscopic interpretation
to serve as a definitive reference. We will explore the Nuclear Magnetic Resonance (NMR),
Infrared (IR), and Mass Spectrometry (MS) data expected for this molecule. The causality
behind spectral features, rooted in the molecule's unique electronic and steric properties, is
explained in detail. Protocols are presented as self-validating systems, ensuring reproducibility
and accuracy in experimental settings.

Molecular Structure and Spectroscopic Implications

4-Methoxy-2-nitro-biphenyl is a dissymmetric molecule featuring two phenyl rings linked by a
single bond. One ring is substituted with an electron-donating methoxy (-OCHs) group at the 4-
position and a strongly electron-withdrawing nitro (-NO2z) group at the 2-position. The second
ring is unsubstituted.

A critical structural feature is the steric hindrance induced by the ortho-nitro group. This forces
a significant dihedral angle (twist) between the two aromatic rings, disrupting 1t-conjugation.[3]
[4] This torsional strain is a dominant factor influencing the molecule's electronic environment

and, consequently, its spectroscopic signature, particularly in NMR.
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Caption: Structure of 4-Methoxy-2-nitro-biphenyl with atom numbering.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For 4-
Methoxy-2-nitro-biphenyl, both 1H and 3C NMR provide a detailed map of the carbon-
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hydrogen framework.

'H NMR Spectroscopy: Analysis and Prediction

The *H NMR spectrum is predicted to show signals for eight distinct aromatic protons and three
protons from the methoxy group. The electron-withdrawing nitro group will cause a significant
downfield shift (deshielding) for adjacent protons, while the electron-donating methoxy and
amino groups will cause an upfield shift (shielding).[5]

o Methoxy Protons (-OCHs): A sharp singlet is expected around & 3.8-3.9 ppm, typical for an
aryl methoxy group.[6]

o Aromatic Protons (Substituted Ring):

o H3: This proton is ortho to both the nitro group and the methoxy group. The strong
deshielding effect of the nitro group will dominate, placing this signal far downfield. It is
expected to appear as a doublet around 6 7.8-8.0 ppm.

o H5: This proton is meta to the nitro group and ortho to the methoxy group. It will be
shielded by the methoxy group and will likely appear as a doublet of doublets around &
7.0-7.2 ppm.

o HG6: This proton is ortho to the biphenyl linkage and meta to the methoxy group. Its
chemical shift will be influenced by the neighboring ring's magnetic anisotropy. A doublet is
expected around & 7.3-7.5 ppm.

e Aromatic Protons (Unsubstituted Ring): Due to the twisted conformation, these protons will
experience a different magnetic environment compared to unsubstituted benzene. They are
expected to appear as a complex multiplet between & 7.4-7.6 ppm.[7]

o Sample Preparation: Dissolve 5-10 mg of 4-Methoxy-2-nitro-biphenyl in ~0.7 mL of
deuterated chloroform (CDCIs) or dimethyl sulfoxide (DMSO-ds).

e Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
e Acquisition Parameters:

o Pulse Program: Standard single-pulse (zg30).
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o Number of Scans: 16-32 scans for a good signal-to-noise ratio.

o Relaxation Delay (D1): 2 seconds.

o Spectral Width: 0-12 ppm.

e Processing: Apply Fourier transformation, phase correction, and baseline correction.
Calibrate the spectrum using the residual solvent peak (CDCls: & 7.26 ppm).

Proton Assignment Predicted 6 (ppm) Multiplicity Predicted J (Hz)
-OCHs 3.85 s (singlet)

H5 7.10 dd J=8.8,25

H3 7.90 d (doublet) J=25

H6 7.40 d (doublet) J=8.8

H2'/H6' 7.55 m (multiplet)

H3'/H4'/H5' 7.45 m (multiplet)

13C NMR Spectroscopy: Analysis and Prediction

The proton-decoupled 13C NMR spectrum is expected to show 13 distinct signals
corresponding to the 12 aromatic carbons and one methoxy carbon.

e Methoxy Carbon (-OCHs): A signal around & 55-56 ppm.[8]

e Substituted Ring Carbons:

[e]

C4 (bearing -OCHs): Shielded, expected around 6 159-161 ppm.

o

C2 (bearing -NO2): Deshielded, expected around & 148-150 ppm.

[¢]

C1 (ipso-carbon): Influenced by the nitro group and the adjacent ring, predicted around &
135-137 ppm.
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e Unsubstituted Ring Carbons: These carbons will appear in the typical aromatic region of &
127-130 ppm, with the ipso-carbon (C1") appearing further downfield around & 138-140 ppm.

[71°]

o Sample Preparation: Use the same sample prepared for *H NMR analysis. A higher
concentration (20-30 mg) may be beneficial.

e Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer, observing at the
corresponding 3C frequency (~100 MHz).

e Acquisition Parameters:

[e]

Pulse Program: Standard proton-decoupled pulse program (e.g., zgpg30).

o

Number of Scans: 512-1024 scans are typically required due to the low natural abundance
of 13C.

o

Relaxation Delay (D1): 2-5 seconds.

[¢]

Spectral Width: 0-200 ppm.

o Processing: Apply Fourier transformation with exponential multiplication, followed by phase
and baseline correction. Calibrate using the solvent peak (CDCls: & 77.16 ppm).

Carbon Assignment Predicted & (ppm)
-OCHs 55.8

C3, C5, C6 114 - 125

c2'/ce', C3'IC5', C4' 127 - 131

ci cr 136 - 139

C2 149.0

Cc4 160.0

Infrared (IR) Spectroscopy
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IR spectroscopy excels at identifying the functional groups within a molecule. For 4-Methoxy-2-
nitro-biphenyl, the spectrum will be dominated by absorptions from the nitro, ether, and
aromatic moieties.

e Aromatic C-H Stretch: A group of medium-intensity bands above 3000 cm™1, typically in the
3100-3030 cm~1 region.[10]

 Aliphatic C-H Stretch: Absorptions from the methoxy group's C-H bonds are expected in the
2980-2850 cm~! range.[11]

e Aromatic C=C Stretch: Two to three bands of variable intensity are expected in the 1610-
1580 cm~! and 1500-1450 cm~1 regions.

* N-O Asymmetric Stretch: A very strong and characteristic absorption is predicted for the nitro
group in the 1550-1475 cm~! range.[12][13]

» N-O Symmetric Stretch: A second strong band for the nitro group is expected between 1360-
1290 cm~1.[12][13]

o Asymmetric Ar-O-C Stretch: A strong band corresponding to the aryl ether linkage should
appear around 1270-1230 cm~1,

o Symmetric Ar-O-C Stretch: A medium-intensity band is expected near 1050-1020 cm™1,

o Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the
crystal of an Attenuated Total Reflectance (ATR) accessory.

e Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

e Acquisition:

o Background Scan: Perform a background scan with a clean, empty ATR crystal.

o Sample Scan: Lower the ATR anvil to ensure good contact with the sample and collect the
spectrum.

o Parameters: Typically, 16-32 scans are co-added at a resolution of 4 cm™1,
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e Processing: The resulting spectrum is typically displayed in terms of transmittance or
absorbance versus wavenumber (cm~1).

Predicted Frequency

Vibrational Mode Expected Intensity
(cm™)

Aromatic C-H Stretch 3100 - 3030 Medium

Aliphatic C-H Stretch (-OCHs) 2980 - 2850 Medium-Weak

Aromatic C=C Stretch 1610 - 1450 Medium-Weak

Asymmetric NO2 Stretch 1550 - 1475 Strong

Symmetric NOz Stretch 1360 - 1290 Strong

Asymmetric Ar-O-C Stretch 1270 - 1230 Strong

C-H Out-of-Plane Bend 900 - 675 Strong

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, offering crucial clues to its structure.

Analysis and Predicted Fragmentation

The molecular weight of C13H11NOs is 229.0739 g/mol .[1] In Electron lonization (EI) mass
spectrometry, the molecular ion peak (M*") is expected at m/z 229. Nitroaromatic compounds
often undergo characteristic fragmentation pathways.[14][15]

e Loss of Nitro Group: The most common fragmentation for nitroaromatics is the loss of the
*NO:2 radical (46 Da), leading to a prominent ion at m/z 183.[16]

e Loss of Nitric Oxide: Loss of *NO (30 Da) can also occur, yielding an ion at m/z 199.[15]
o Fragmentation of Methoxy Group:

o Loss of a methyl radical (*CHs, 15 Da) from the molecular ion would produce an ion at m/z
214,
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o Arearrangement followed by the loss of formaldehyde (CH20, 30 Da) is also possible,
leading to an ion at m/z 199.

o Further Fragmentation: The ion at m/z 183 (resulting from *NO2 loss) can subsequently lose
a methyl radical to give an ion at m/z 168.

[C13H11NO3]*"
m/z 229
(Molecular Ion)

-+CHs *NO - °NO2

[C12HsNOs3]* [C13H110]* [C13H110]*
m/z 214 m/z 199 m/z 183

*CHs

[C12H8O]*"
m/z 168

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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